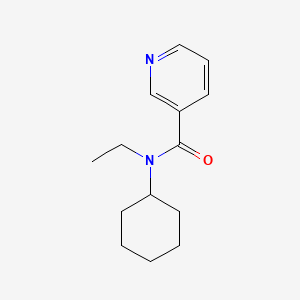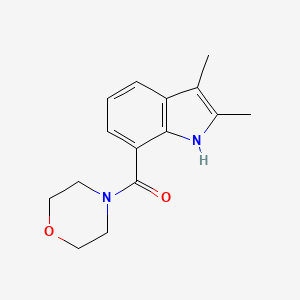
N-cyclohexyl-N-ethylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-ethylpyridine-3-carboxamide (CEPCA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CEPCA is a derivative of pyridine and belongs to the family of N-alkylpyridine-3-carboxamides. Its unique chemical structure and properties make it a promising candidate for scientific research.
Wirkmechanismus
N-cyclohexyl-N-ethylpyridine-3-carboxamide exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells and the central nervous system. Activation of the CB2 receptor by this compound leads to the inhibition of inflammatory responses, the reduction of pain sensation, and the protection of neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. In addition, this compound has been found to reduce pain sensation in animal models of inflammatory pain and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N-ethylpyridine-3-carboxamide has several advantages for use in laboratory experiments. It has high selectivity for the CB2 receptor, which allows for the specific targeting of this receptor. This compound is also relatively stable and has a long half-life, which makes it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of N-cyclohexyl-N-ethylpyridine-3-carboxamide. One area of interest is the development of novel therapeutic agents based on this compound for the treatment of neurodegenerative disorders. Another area of interest is the study of the effects of this compound on the immune system and its potential use as an immunomodulatory agent. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
N-cyclohexyl-N-ethylpyridine-3-carboxamide can be synthesized using various methods, including the Schotten-Baumann reaction and the Friedel-Crafts acylation. The Schotten-Baumann reaction involves the reaction of pyridine with cyclohexylamine and ethyl chloroformate in the presence of a base. The Friedel-Crafts acylation method involves the reaction of pyridine with cyclohexanecarbonyl chloride and aluminum chloride in the presence of a solvent.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-ethylpyridine-3-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-ethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-16(13-8-4-3-5-9-13)14(17)12-7-6-10-15-11-12/h6-7,10-11,13H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJMEDJKIHICBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)


![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)


![[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)


![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)
![Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7540117.png)
![1-[[4-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7540146.png)
![[4-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7540147.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)